N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a unique structure that combines a thianyl group, a diazepane ring, and a sulfonamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Thianyl Group: The thianyl group is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the diazepane-thianyl intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide moiety can be reduced under specific conditions to yield amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfathiazole: Known for its antimicrobial activity.
Uniqueness
N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide is unique due to its combination of a thianyl group, a diazepane ring, and a sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H33N3O3S2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C21H33N3O3S2/c1-3-24(4-2)29(26,27)20-8-6-18(7-9-20)21(25)23-13-5-12-22(14-15-23)19-10-16-28-17-11-19/h6-9,19H,3-5,10-17H2,1-2H3 |
InChI Key |
AWGHHLNPCFOOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Origin of Product |
United States |
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